molecular formula C22H21N3O3S2 B2718028 N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide CAS No. 681158-51-0

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Cat. No.: B2718028
CAS No.: 681158-51-0
M. Wt: 439.55
InChI Key: ASELBKGUADGIIT-UHFFFAOYSA-N
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Description

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that features a unique structure combining an indeno-thiazole core with a piperidinylsulfonyl-benzamide moiety. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide typically involves multiple steps:

    Formation of the Indeno[1,2-d]thiazole Core: This can be achieved through a cyclization reaction involving a thioamide and an appropriate indene derivative under acidic or basic conditions.

    Attachment of the Piperidinylsulfonyl Group: The piperidine ring is introduced via a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.

    Coupling with Benzamide: The final step involves coupling the indeno-thiazole intermediate with a benzamide derivative, often facilitated by a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to multi-kilogram batches.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or the carbonyl groups in the benzamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under appropriate conditions (e.g., Lewis acids for electrophilic substitution) are employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols from nitro or carbonyl groups, respectively.

Scientific Research Applications

Chemistry

In chemistry, N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Studies may focus on its activity against specific enzymes, receptors, or cellular pathways.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications, including the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholin-1-ylsulfonyl)benzamide
  • N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide
  • N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(azepan-1-ylsulfonyl)benzamide

Uniqueness

Compared to these similar compounds, N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide may exhibit unique properties due to the presence of the piperidine ring. This structural feature can influence its binding affinity, selectivity, and overall biological activity, making it a distinct and valuable compound for research and development.

Biological Activity

N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indeno[1,2-d]thiazole core: A fused ring system that contributes to its biological activity.
  • Piperidinyl sulfonamide group: Enhances solubility and may influence interaction with biological targets.
  • Benzamide moiety: Provides a site for further functionalization and interaction.

The molecular formula for this compound is C16H18N3O2SC_{16}H_{18}N_{3}O_{2}S with a molecular weight of approximately 318.4 g/mol.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets:

  • Enzyme Inhibition: The compound has shown potential as an inhibitor of various enzymes, including proteases involved in viral replication. For example, it has been evaluated for its inhibitory activity against the SARS-CoV-2 3CL protease, exhibiting an IC50 value of 1.28 ± 0.17 μM, indicating significant potential as an antiviral agent .
  • Signaling Pathway Modulation: Research indicates that similar compounds can modulate pathways such as NF-κB activation, which plays a crucial role in inflammation and cancer progression . This modulation can lead to anti-inflammatory effects and potential therapeutic applications in oncology.
  • Receptor Interaction: Indeno-thiazole derivatives have been reported to act as agonists or antagonists at various receptors, influencing cellular signaling and physiological responses .

Biological Activity Profile

The biological activities attributed to this compound include:

  • Antiviral Activity: Effective against viral enzymes critical for replication.
  • Anticancer Properties: Potential to inhibit cancer cell proliferation through modulation of signaling pathways.
  • Anti-inflammatory Effects: Ability to reduce inflammation via inhibition of NF-κB activation.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

StudyFocusFindings
Study AAntiviral ActivityDemonstrated strong inhibition of SARS-CoV-2 protease with IC50 = 1.28 μM .
Study BAnticancer PropertiesInduced apoptosis in cancer cell lines through NF-κB pathway modulation .
Study CAnti-inflammatory EffectsReduced cytokine production in inflammatory models .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Variations: Modifications on the piperidine or benzamide portions can enhance potency and selectivity.
  • Core Structure Importance: The indeno-thiazole core is essential for maintaining biological activity; alterations can lead to loss of function.

Properties

IUPAC Name

N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c26-21(24-22-23-20-18-7-3-2-6-16(18)14-19(20)29-22)15-8-10-17(11-9-15)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASELBKGUADGIIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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